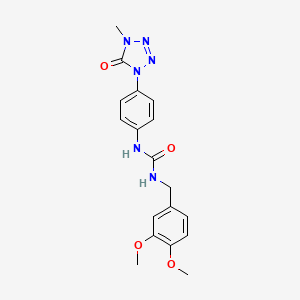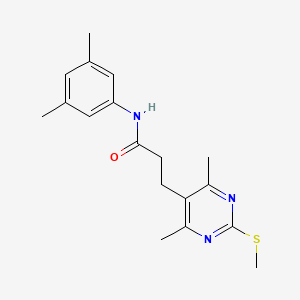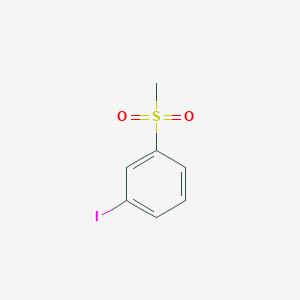
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, commonly known as "Compound X," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the chromene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the importance of furan and pyridine derivatives as building blocks for synthesizing various heterocyclic compounds. These compounds often display significant biological activities and have applications in drug development and materials science. For instance, the synthesis of compounds based on reactions of furan derivatives with binucleophilic reagents has led to molecules with potential plant-growth regulatory activity and other biological effects (Aniskova, Grinev, & Yegorova, 2017). Furthermore, the structural modification of these furan-based compounds has been explored to create new fused heterocyclic systems with potential as antiprotozoal agents, highlighting their versatility in medicinal chemistry (Ismail et al., 2004).
Antimicrobial Agent Development
The synthesis and evaluation of furan- and thieno[2,3-d]pyrimidin-3-yl derivatives have demonstrated significant antimicrobial and antimycobacterial activity, suggesting their potential as novel antimicrobial agents. This includes compounds that have shown efficacy against a range of bacterial strains, including Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis and M. avium strains, indicating their broad-spectrum antimicrobial potential (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Material Science Applications
In material science, derivatives of furan and pyridine have been used to synthesize novel polymers with specific properties. For example, the development of aromatic polyamides containing photosensitive coumarin groups has been reported. These polymers exhibit good solubility in aprotic polar solvents and show promising thermal properties, making them suitable for various applications in materials science (Nechifor, 2009). Additionally, the structural characterization of pyridine and furan derivatives has provided insights into their supramolecular features, further underscoring their relevance in the design of pharmacologically active compounds and in supramolecular chemistry (Pućkowska et al., 2022).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-16-9-19(26-18-5-2-1-4-15(16)18)20(24)22-11-13-8-14(12-21-10-13)17-6-3-7-25-17/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOPOVHPUPSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)
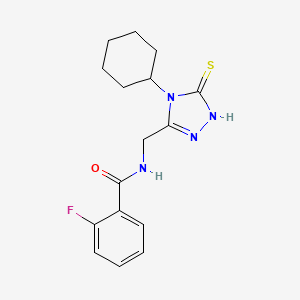
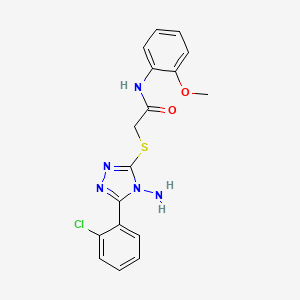
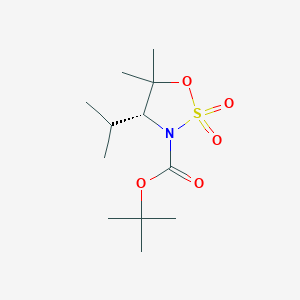

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)
![2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2883679.png)
![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)
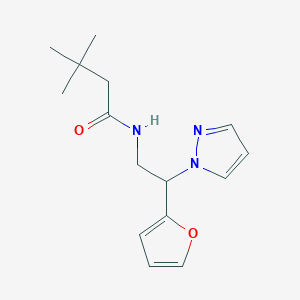
![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)
